Chemical properties and stability of 4-fluoro-2,3-dihydro-1H-inden-1-ol
Chemical properties and stability of 4-fluoro-2,3-dihydro-1H-inden-1-ol
An In-Depth Technical Guide to the Chemical Properties and Stability of 4-fluoro-2,3-dihydro-1H-inden-1-ol
For distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for 4-fluoro-2,3-dihydro-1H-inden-1-ol. As a fluorinated analog within the indanol class of compounds, this molecule holds potential as a key intermediate and building block in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the aromatic ring can significantly influence metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] This document synthesizes predictive data with established principles of organic chemistry to offer insights into its synthesis, spectroscopic signature, reactivity, and degradation profile. Detailed protocols for its proposed synthesis, characterization, and stability assessment are provided to support researchers in its practical application.
Molecular Overview and Physicochemical Properties
The Indanol Scaffold in Drug Discovery
The 2,3-dihydro-1H-inden-1-ol (indanol) framework is a privileged scaffold in drug development, appearing in a variety of biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for designing ligands that target specific protein binding pockets.
Structure of 4-fluoro-2,3-dihydro-1H-inden-1-ol
The subject of this guide is an indanol derivative featuring a fluorine atom at the 4-position of the aromatic ring. This substitution is critical; the carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][3] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole-dipole) within a biological target.
Predicted Physicochemical Properties
The introduction of fluorine is expected to increase the lipophilicity (logP) and modify the electronic distribution of the molecule compared to its non-fluorinated parent. The alcohol moiety provides a site for hydrogen bonding and serves as a handle for further chemical modification. While experimental data is not publicly available, the following properties can be predicted based on its structure.
| Property | Predicted Value / Characteristic | Rationale / Significance |
| Molecular Formula | C₉H₉FO | - |
| Molecular Weight | 152.17 g/mol | Foundational for stoichiometric calculations. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class.[4] |
| pKa | ~13-14 | The acidity of the hydroxyl group is influenced by the electron-withdrawing fluorine atom. |
| logP | ~1.5 - 2.0 | The fluorine atom generally increases lipophilicity, impacting solubility and membrane permeability. |
| Boiling Point | >200 °C (Predicted) | High due to hydrogen bonding from the alcohol group. |
| Storage | Store in a cool, dry, well-ventilated place.[5] | Standard for stable organic solids. |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A reliable and high-yield synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-ol can be achieved through the selective reduction of the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. This precursor is commercially available or can be synthesized via established routes. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, often accomplished with mild hydride reagents like sodium borohydride (NaBH₄).
Causality of Experimental Choice: Sodium borohydride is selected for its excellent functional group tolerance and safety profile. It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible groups, and it can be used in protic solvents like methanol or ethanol, simplifying the reaction setup and workup.
Caption: Proposed synthesis of 4-fluoro-2,3-dihydro-1H-inden-1-ol.
Detailed Synthetic Protocol
This protocol is a self-validating system. Progress can be monitored by Thin Layer Chromatography (TLC), and product identity and purity are confirmed by the spectroscopic methods outlined in Section 2.3.
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add 4-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the starting material in methanol (approx. 10 mL per gram of ketone).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC, eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product spot should appear at a lower Rf value than the starting ketone.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous layer and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent in vacuo to yield the crude product.
-
Final Product: If necessary, purify the crude material by flash column chromatography on silica gel to obtain the final product as a solid.
Predicted Spectroscopic Data for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.[6][7] The following table summarizes the expected key signals.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (~6.9-7.3 ppm) showing coupling to fluorine. A multiplet for the carbinol proton (-CHOH) around 5.2 ppm. Aliphatic protons of the five-membered ring (~2.0-3.0 ppm). A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[8] |
| ¹³C NMR | Aromatic carbons (~110-150 ppm) with C-F coupling constants. A signal for the carbinol carbon (~75 ppm). Aliphatic carbons (~25-40 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch). Peaks around 2850-3000 cm⁻¹ (C-H stretch). Aromatic C=C stretching bands (~1450-1600 cm⁻¹). A strong C-F stretching band (~1100-1250 cm⁻¹).[8] |
| Mass Spectrometry | A molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 152.17). Common fragmentation patterns include the loss of water (M-18) and fragmentation of the cyclopentyl ring.[9] |
Chemical Reactivity and Stability Profile
The Carbon-Fluorine Bond: A Stability Anchor
The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 115 kcal/mol.[2] This inherent strength makes the aromatic ring of 4-fluoro-2,3-dihydro-1H-inden-1-ol exceptionally stable towards many chemical and metabolic degradation pathways that might affect a non-fluorinated analogue.[3]
Potential Degradation Pathways
Despite the stability conferred by the fluorine atom, the molecule can degrade under certain conditions. Forced degradation studies are crucial to identify potential liabilities.[10] The alcohol functional group is the most likely site of reactivity.
-
Oxidation: Strong oxidizing agents can convert the secondary alcohol back to the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one.
-
Acid/Base Instability: While the core structure is robust, extreme pH conditions could potentially catalyze dehydration to form a fluorinated indene, especially at elevated temperatures.
-
Photostability: Exposure to high-intensity UV light could induce radical-based degradation, although this is generally less common for this type of structure.
-
Metabolic Degradation: In a biological context, while the C-F bond is strong, enzymatic processes such as oxidative defluorination can occur, though they are typically minor pathways.[11]
Caption: Potential degradation pathways for the target compound.
Protocol for a Forced Degradation Study
This protocol establishes the intrinsic stability of the molecule by subjecting it to accelerated stress conditions.[10]
-
Stock Solution: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 60 °C for 7 days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 7 days.
-
Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.
Analytical Methodologies
A validated, stability-indicating analytical method is paramount for ensuring the quality, purity, and stability of a compound.[12] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.
Caption: A typical workflow for compound analysis and qualification.
Step-by-Step HPLC Protocol
-
Objective: To separate the parent compound from potential impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Rationale: A gradient elution is chosen to ensure that both polar and non-polar impurities are effectively separated and eluted from the column within a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm, where the aromatic ring is expected to absorb.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by dissolving a known concentration of the compound in the mobile phase.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Integrate the peak area of the parent compound and any impurities to determine purity (as a percentage of total area) and quantify degradation in stability samples.
-
Safety, Handling, and Storage
Hazard Identification
While no specific safety data exists for this compound, data from structurally similar fluorinated alcohols and indanols suggest the following potential hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[5][13]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[14]
-
Harmful if Swallowed: May be harmful if ingested.[5]
Recommended Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area or a chemical fume hood.[15]
-
Wear standard personal protective equipment: safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
-
Avoid breathing dust.[15] Wash hands thoroughly after handling.[14]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous.[15]
Conclusion
4-fluoro-2,3-dihydro-1H-inden-1-ol is a compound with significant potential as a building block in fields requiring metabolically stable and structurally defined scaffolds. This guide provides a foundational framework for its synthesis, characterization, and stability assessment based on established chemical principles. The predictive data and detailed protocols herein are designed to empower researchers to confidently incorporate this molecule into their discovery and development pipelines. Further experimental validation of these predicted properties will be invaluable to the scientific community.
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